5-Androsten-3,17-dione-3-ethyleneketal
Description
Contextualization within Steroid Chemical Taxonomy and Nomenclature
5-Androsten-3,17-dione-3-ethyleneketal belongs to the androstane (B1237026) class of steroids, which are characterized by a 19-carbon tetracyclic skeleton. nih.gov The nomenclature of the compound precisely describes its chemical structure:
Androst- : Indicates the core androstane steroid backbone.
5-en : Specifies the location of a carbon-carbon double bond between carbons 5 and 6. nih.gov
-3,17-dione : Denotes the presence of two ketone functional groups at the 3rd and 17th carbon positions of the steroid nucleus. nih.gov The parent molecule is thus 5-Androstenedione. wikipedia.orgcymitquimica.com
-3-ethyleneketal : Signifies that the ketone group at the C-3 position has been converted into a cyclic ketal by reacting it with ethylene (B1197577) glycol. This is also referred to as an ethylene acetal. chemistrysteps.com
This derivative is structurally similar to the more commonly known 4-androstenedione, differing only in the position of the double bond. wikipedia.orgnih.gov The precise naming allows chemists to identify the parent steroid and the specific modification made, which is fundamental for predicting its chemical behavior and application in synthesis.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C21H30O3 | steraloids.comchemicalbook.com |
| Molecular Weight | 330.46 g/mol | steraloids.comchemicalbook.com |
| Parent Compound | 5-Androstenedione (Androst-5-ene-3,17-dione) | wikipedia.orgnih.gov |
| Functional Groups | Ketone (C-17), Alkene (C-5), Ethylenketal (C-3) | - |
| Melting Point | 199-202˚C | steraloids.com |
Significance of Ketal Functionality in Steroid Derivatives for Research Applications
In the multi-step synthesis of complex organic molecules like steroids, it is often necessary to perform a reaction on one functional group while another, equally or more reactive group, is present in the same molecule. wikipedia.org This challenge is overcome by using "protecting groups," which temporarily mask a reactive functional group, rendering it inert to specific reaction conditions. chemistrysteps.comwikipedia.org
The ethyleneketal group in this compound serves as a protecting group for the C-3 ketone. masterorganicchemistry.com Ketones and aldehydes are readily converted to acetals (or ketals for ketones), which are stable in neutral to strongly basic or nucleophilic environments. chemistrysteps.comlibretexts.orglibretexts.org This stability is crucial because many powerful reagents used in steroid modifications, such as organometallic reagents (e.g., Grignard reagents) and metal hydrides (e.g., lithium aluminum hydride), would otherwise react with the ketone. libretexts.orglibretexts.org
The strategic protection of the C-3 ketone allows chemists to selectively perform chemical transformations on the C-17 ketone. For instance, the C-17 ketone can be reduced to a hydroxyl group or reacted with an alkylating agent without affecting the C-3 position. Once the desired modification at C-17 is complete, the protecting ethyleneketal group can be easily removed through acid-catalyzed hydrolysis, restoring the original ketone at C-3. wikipedia.orgmasterorganicchemistry.com This selective protection and deprotection strategy is a cornerstone of modern steroid synthesis, enabling the creation of novel analogs for research into structure-activity relationships. libretexts.orggoogle.com
| Scenario | Starting Material | Reagent | Outcome | Rationale |
|---|---|---|---|---|
| Without Protection | 5-Androstenedione | Strong Reducing Agent (e.g., LiAlH4) | Reduction of both C-3 and C-17 ketones | The reagent is not selective and attacks both carbonyl groups. wikipedia.org |
| With Protection | This compound | Strong Reducing Agent (e.g., LiAlH4) | Selective reduction of the C-17 ketone only | The C-3 ketone is protected as a stable ketal, directing the reaction to the C-17 position. libretexts.orglibretexts.org |
Historical Perspectives on Androstenedione (B190577) and its Synthetic Analogs in Steroid Research
Androstenedione, the parent molecule of the title compound, is a pivotal intermediate in steroidogenesis, the natural pathway for producing steroid hormones. nih.gov It serves as the direct precursor to both the primary male sex hormone, testosterone (B1683101), and the female sex hormone, estrone. nih.govresearchgate.net The central role of androstenedione in endocrinology has made it and its derivatives subjects of intense research for decades.
The history of steroid research is intertwined with the development of synthetic chemistry. ovid.comnih.gov Early researchers sought to isolate and identify natural hormones, and chemists quickly began efforts to synthesize them and create analogs not found in nature. ovid.comnj-finechem.com This research was driven by the goal of understanding how subtle changes in the steroid structure affect its biological activity. nj-finechem.com
The synthesis of analogs of androstenedione and other steroids has been crucial for developing new therapeutic agents and research tools. nih.govresearchgate.net For example, synthetic analogs have been evaluated as potential aromatase inhibitors for cancer research. nih.gov The creation of these synthetic steroids relies heavily on sophisticated chemical strategies, including the use of protecting groups like ethyleneketals to achieve selective modifications at specific sites on the complex steroid framework. google.comgoogle.com Therefore, compounds like this compound are not typically end products themselves but are enabling tools that have historically been, and continue to be, indispensable for advancing the frontiers of steroid chemistry and medicinal research. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H30O3 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one |
InChI |
InChI=1S/C21H30O3/c1-19-9-10-21(23-11-12-24-21)13-14(19)3-4-15-16-5-6-18(22)20(16,2)8-7-17(15)19/h3,15-17H,4-13H2,1-2H3/t15-,16-,17-,19-,20-/m0/s1 |
InChI Key |
USGKSIJYOHEDEV-TXTPUJOMSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CCC5(C4)OCCO5)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC5(C4)OCCO5)C |
Origin of Product |
United States |
Synthetic Methodologies for 5 Androsten 3,17 Dione 3 Ethyleneketal and Its Analogs
Ketalization Strategies and Reaction Optimization
The selective protection of carbonyl groups is a cornerstone of steroid synthesis, enabling regioselective modifications at other positions. The formation of the 3-ethylene ketal of 5-androstene-3,17-dione is a critical step in the synthesis of various steroidal compounds.
Specific Procedures for 3-Ethylene Ketal Formation in Steroid Synthesis
The formation of a 3-ethylene ketal in steroids such as 5-androstene-3,17-dione is a common protective strategy. This process typically involves the reaction of the steroid with ethylene (B1197577) glycol in the presence of an acid catalyst. The selective ketalization of the C-3 ketone over the C-17 ketone is achieved due to the higher reactivity of the C-3 carbonyl group, which is less sterically hindered.
A standard laboratory procedure involves refluxing the steroid with a large excess of ethylene glycol in a solvent like benzene (B151609) or toluene, with a catalytic amount of p-toluenesulfonic acid. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the equilibrium towards the formation of the ketal.
In one documented preparation, Δ5-Androsten-17β-ol-3,7-dione 17-acetate was converted to its 3-ethylene ketal, demonstrating a similar selective protection at the C-3 position. acs.org This selectivity is a key aspect of steroid chemistry, allowing for subsequent reactions to be directed to other parts of the molecule. The synthesis of steroidal Δ4-3-ethyleneketals also follows similar principles of acid-catalyzed reaction with ethylene glycol. acs.org
Challenges and Solutions in Preventing Undesired Diketalization
A significant challenge in the synthesis of 5-Androsten-3,17-dione-3-ethyleneketal is the prevention of diketalization, where both the C-3 and C-17 carbonyl groups react with ethylene glycol. The inherent difference in reactivity between the C-3 and C-17 ketones is the primary factor that allows for selective monoketalization. The C-3 ketone is generally more reactive due to less steric hindrance compared to the C-17 ketone, which is situated within the five-membered D-ring and is more sterically crowded.
To minimize diketalization, reaction conditions must be carefully controlled. Key strategies include:
Stoichiometry: Using a limited amount of ethylene glycol can favor the formation of the monoketal at the more reactive C-3 position.
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to halt the reaction after the desired monoketalization has occurred, before significant diketalization takes place.
Catalyst Choice and Concentration: The use of a milder acid catalyst or a lower concentration of a strong acid can also enhance selectivity.
While specific literature detailing the prevention of diketalization for 5-Androsten-3,17-dione is not abundant, the principles are well-established in steroid chemistry. The goal is to exploit the kinetic difference in the rate of ketalization between the two carbonyl groups.
Advanced Stereoselective Synthetic Pathways to Steroid Skeletons Incorporating Ketal Moieties
The construction of the steroid skeleton with specific stereochemistry is a complex undertaking. Modern synthetic methods often employ stereoselective reactions to build the fused ring system. Incorporating a ketal moiety early in the synthesis can be advantageous for protecting a carbonyl group that is not involved in the key stereochemistry-determining steps.
Advanced synthetic strategies may involve intramolecular Diels-Alder reactions or polyene cyclizations to form the core steroid structure. In such pathways, a precursor molecule already containing a protected carbonyl group, such as an ethylene ketal, can be utilized. This ensures that the carbonyl group is unreactive during the intricate cyclization and rearrangement steps that establish the correct stereochemistry of the steroid nucleus. libretexts.org
For instance, the synthesis of a steroid core might begin with a Wieland-Miescher ketone analog where the C-3 ketone is protected as an ethylene ketal. This protected building block can then be elaborated through a series of stereocontrolled reactions, such as alkylations and cyclizations, to construct the remaining rings of the steroid. The ketal group remains intact throughout these transformations and can be removed at a later stage to reveal the ketone.
Chemical Derivatization of the Steroid Core and Introduction of Functional Groups
Once the 3-keto group of 5-androstene-3,17-dione is protected as an ethylene ketal, the C-17 position and other sites on the steroid nucleus become available for selective modification.
Regioselective Alkylation and Substituent Incorporation (e.g., at C-16)
With the C-3 position blocked, the C-17 ketone can be used to introduce substituents at the adjacent C-16 position. This is typically achieved by forming an enolate at C-16, which can then react with an electrophile. For example, reaction of the 17-keto steroid with a strong base like lithium diisopropylamide (LDA) can generate the enolate, which can then be alkylated with an alkyl halide to introduce a substituent at the C-16 position.
The synthesis of 16β-methyl analogs of corticoids demonstrates the feasibility of introducing alkyl groups at the C-16 position of a steroid nucleus. acs.org While this example is for a different class of steroids, the chemical principles are transferable to ketal-protected androstane (B1237026) derivatives. The stereochemical outcome of the alkylation (α or β) is influenced by the reaction conditions and the steric environment of the enolate.
Controlled Oxidation and Reduction Reactions on Ketal-Protected Steroids
The presence of the 3-ethylene ketal allows for controlled oxidation and reduction reactions to be carried out at other positions of the steroid molecule. For instance, the C-17 ketone can be selectively reduced to a hydroxyl group.
A variety of reducing agents can be employed for the reduction of the C-17 ketone. The choice of reagent can influence the stereochemistry of the resulting alcohol. For example, sodium borohydride (B1222165) is a common reagent for this transformation. More sterically hindered reducing agents may favor the formation of one stereoisomer over the other. Chelation-controlled reductions using reagents like Red-Al have been shown to be highly efficient for the reduction of protected hydroxy ketones, yielding anti-1,2-diols with high diastereoselectivity. organic-chemistry.org
Conversely, oxidation reactions can be performed on other parts of the steroid skeleton while the C-3 ketone is protected. For example, if a hydroxyl group is present elsewhere in the molecule, it can be oxidized to a ketone using reagents like pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation. The synthesis of 3β-amino-5α-androstan-17-one from epiandrosterone (B191177) involved the oxidation of a 3-hydroxyl group to a ketone after the protection of the 17-position as an ethylene ketal. researchgate.net This illustrates the principle of using a ketal protecting group to direct oxidation to another part of the steroid.
Catalytic Advancements in Steroid Ketal Synthesis
The synthesis of this compound and related steroidal compounds relies on sophisticated catalytic methods that enable both the construction of the core polycyclic scaffold and the precise installation of functional groups. Modern catalysis, encompassing both transition metal-mediated and biocatalytic strategies, has revolutionized the efficiency, selectivity, and sustainability of these complex chemical transformations. nih.gov These advanced methods are critical for accessing natural and unnatural steroid analogues with diverse applications.
Transition Metal-Catalyzed Transformations in Steroid Scaffold Assembly
The construction of the intricate tetracyclic ring system of steroids presents significant synthetic challenges, including the stereocontrolled formation of multiple ring junctions and quaternary carbon centers. nih.gov Transition-metal catalysis has emerged as a powerful tool to address these challenges, offering novel pathways for cyclization, cross-coupling, and C–H functionalization reactions. nih.govacs.org
Palladium (Pd) catalysts, in particular, have been instrumental in developing new strategies for steroid core synthesis. nih.gov For instance, enantioselective palladium-catalyzed dearomative cyclization has been successfully applied to construct the steroidal core, demonstrating high yield and diastereoselectivity. nih.govumich.edu This approach allows for the efficient assembly of the polycyclic framework from simpler, aromatic precursors. umich.edu
Beyond scaffold formation, transition metals are pivotal for the strategic functionalization of remote C–H bonds, a task that is often difficult to achieve with classical chemical methods. nih.gov Various metal catalysts have been employed to introduce hydroxyl groups and other functionalities at specific positions on the steroid nucleus. nih.gov These reactions can be directed to positions that are typically unreactive, providing access to a wider range of steroid analogues. nih.gov For example, catalysts based on manganese, rhodium, ruthenium, and iron have been shown to effect hydroxylation at numerous positions across the steroid skeleton. nih.gov Iron-catalyzed hydrogen atom transfer (HAT) reactions, for instance, have been applied to construct highly substituted cyclopentane (B165970) rings within reorganized steroid derivatives. nih.gov
The table below summarizes key transition metal-catalyzed transformations relevant to steroid synthesis.
| Catalyst System | Transformation Type | Relevance to Steroid Scaffold Assembly |
| Palladium (Pd) Complexes | Dearomative Cyclization, Cross-Coupling | Core ring system construction, formation of C-C bonds. nih.govumich.edu |
| Iron (Fe) Complexes | C–H Oxidation, Hydrogen Atom Transfer (HAT) | Introduction of hydroxyl groups at remote positions (e.g., C-6, C-12), assembly of substituted rings. nih.govnih.gov |
| Manganese (Mn) Porphyrins | C–H Hydroxylation | Site-selective introduction of hydroxyl groups at various positions (e.g., C-1, C-5, C-11, C-17). nih.gov |
| Rhodium (Rh) Complexes | C–H Activation, Carbene Insertion | Functionalization of remote C–H bonds, formation of new C-C bonds. nih.gov |
| Copper (Cu) Complexes | C-H Oxidation | Directed oxidation to introduce functionality at specific sites. nih.gov |
These catalytic advancements provide efficient and selective routes for both building the fundamental steroid structure and tailoring its functionality, which are essential steps in the synthesis of complex targets like this compound.
Biocatalytic Approaches for Steroid Functionalization Pre- and Post-Ketalization
Biocatalysis offers an increasingly important set of tools for organic synthesis, providing unparalleled regio- and stereoselectivity for the functionalization of complex molecules like steroids. orientjchem.orgresearchgate.net Enzymes, used either in isolated form or within whole-cell systems, can perform precise chemical modifications at positions that are difficult to access through conventional chemistry. orientjchem.org These transformations can be strategically applied before the formation of the ethyleneketal group at C-3 (pre-ketalization) or after its installation (post-ketalization), as the ketal protecting group is often stable under mild biocatalytic reaction conditions.
Hydroxylation is one of the most significant and widely studied enzymatic modifications of the steroid scaffold. orientjchem.orgresearchgate.net Introducing hydroxyl groups can profoundly alter a steroid's biological activity and provides a chemical handle for further derivatization. orientjchem.org Cytochrome P450 monooxygenases (P450s) are a primary class of enzymes used for this purpose, capable of highly site-selective C–H hydroxylation. nih.gov Through enzyme mining and protein engineering, P450s have been developed to selectively hydroxylate various positions on the steroid nucleus, such as the C-14 position, which is a key step in the synthesis of cardiotonic steroids. nih.gov
Other enzyme classes have also been harnessed for steroid modification. For example, α-ketoglutarate-dependent dioxygenases (αKG OXs) have demonstrated the ability to catalyze hydroxylation at positions like C-5 and C-9. rsc.org Furthermore, flavin-dependent halogenases (FDHs) have been identified that can selectively introduce halogen atoms, such as bromine, onto the steroid A-ring. rsc.org These halogenated steroids serve as versatile building blocks for further synthetic elaboration via metal-catalyzed cross-coupling reactions. rsc.org
The timing of these biocatalytic steps relative to the ketalization of the C-3 carbonyl is a key strategic consideration.
Pre-Ketalization Functionalization: The steroid core is first modified by one or more enzymatic steps. For example, a hydroxylation or dehydrogenation reaction is performed on a precursor like 5-Androsten-3,17-dione. Subsequently, the C-3 ketone is selectively protected as an ethyleneketal, leaving other functional groups, such as the newly introduced hydroxyl group or the C-17 ketone, available for further chemical steps.
Post-Ketalization Functionalization: The 3-ethyleneketal protecting group is installed first, shielding the C-3 carbonyl. The resulting ketal-protected steroid, such as this compound, is then subjected to enzymatic transformation. This strategy is viable because the ketal group is generally inert to the neutral, aqueous conditions of many biocatalytic reactions, allowing for precise modifications at other sites on the protected molecule.
The following table details representative biocatalytic approaches applicable to steroid synthesis.
| Biocatalyst / Enzyme Class | Functionalization Reaction | Targeted Position(s) | Application Timing |
| Cytochrome P450 Monooxygenases | Hydroxylation | C-7, C-11, C-14, C-19, etc. researchgate.netnih.gov | Pre- or Post-Ketalization |
| 3-Ketosteroid 9α-hydroxylase (KSH) | Hydroxylation / C-C bond cleavage | C-9 researchgate.net | Pre-Ketalization |
| α-Ketoglutarate-dependent Dioxygenases (αKG OXs) | Hydroxylation | C-5, C-9, C-16 rsc.org | Pre- or Post-Ketalization |
| Flavin-dependent Halogenases (FDHs) | Halogenation (e.g., Bromination) | C-4 rsc.org | Pre-Ketalization |
| Ketosteroid Isomerase (KSI) | Isomerization (double bond migration) | Δ5 to Δ4 nih.gov | Pre-Ketalization |
The synergy between biocatalysis and traditional chemical synthesis, including the strategic use of protecting groups like ethyleneketals, enables the modular and efficient production of a vast array of functionalized steroid derivatives. nih.gov
Biochemical Pathways and Enzymatic Transformations of Steroid Ketals
Enzymatic Hydrolysis and De-Ketalization Processes
The protective ketal group at the C-3 position of 5-Androsten-3,17-dione-3-ethyleneketal must be cleaved to liberate the parent compound, 5-Androstenedione, before it can enter metabolic pathways. This cleavage is a hydrolysis reaction. While chemical hydrolysis of steroid ketals is well-documented, involving agents that can complete the reaction in 1 to 24 hours depending on temperature and reactants, the specific enzymatic processes are less characterized in publicly available literature. google.com Microbial transformation of steroids can involve hydrolysis, where a hydroxyl group replaces a hydrogen, but specific hydrolases for ethyleneketal groups on steroids are not extensively detailed. walshmedicalmedia.com
Characterization of Hydrolase Systems Involved in Ketal Cleavage
The specific hydrolase systems responsible for the in vivo cleavage of the 3-ethyleneketal group from 5-Androsten-3,17-dione are not well-defined in scientific literature. Generally, hydrolysis of steroid conjugates, such as glucuronides and sulfates, is a common and well-studied metabolic step, often employing enzymes like β-glucuronidase and arylsulfatase. researchfloor.org However, the enzymatic systems for de-ketalization appear to be distinct. In anaerobic bacteria, for instance, hydrolases have been identified that are key to cleaving the steroid's core ring structure, demonstrating that hydrolases are involved in steroid degradation pathways. nih.gov While various microorganisms, including bacteria and fungi, are known to perform a wide array of steroid transformations, the specific enzymes that catalyze the de-ketalization of protected steroids like this compound remain an area requiring further research. nih.govnih.gov
Investigation of Reaction Conditions and Enzyme Specificity for Ketal Hydrolysis
Due to the limited characterization of specific hydrolases for steroid ketals, detailed information on their optimal reaction conditions and specificity is scarce. For other enzymatic hydrolyses of steroid conjugates, conditions such as pH, temperature, enzyme concentration, and incubation time are critical factors that are meticulously optimized. researchgate.net For example, the hydrolysis of steroid glucuronides and sulfates can be influenced by interactions between temperature and time, or time and pH, depending on the enzyme source. nih.gov The specificity of these enzymes can be high, with selectivity varying depending on the source and batch of the enzyme preparation. nih.gov Without the identification of the specific hydrolases involved in steroid de-ketalization, the precise conditions and substrate specificity remain undetermined.
Metabolic Interconversions of the Parent 5-Androstenedione and Related Steroids in Preclinical Models
Once de-ketalization occurs, the liberated 5-Androstenedione, a precursor to testosterone (B1683101), enters the complex network of androgen metabolism. nih.gov Its structure is similar to 4-androstenedione, a naturally produced prohormone. mdpi.com The metabolic pathways involve a series of reactions catalyzed by various enzymes, primarily hydroxysteroid dehydrogenases and reductases.
Role of Hydroxysteroid Dehydrogenases (HSDs) (e.g., 3β-HSD, 17β-HSD) in Androgen Metabolism
Hydroxysteroid dehydrogenases are crucial in regulating the biological activity of steroids. The parent compound, 5-Androstenedione, is a substrate for these enzymes.
3β-Hydroxysteroid Dehydrogenase (3β-HSD): This enzyme is essential for the synthesis of all active steroid hormones. It catalyzes the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration. In the context of 5-Androstenedione's metabolic pathway, 3β-HSD is involved in the conversion of dehydroepiandrosterone (B1670201) (DHEA) to androstenedione (B190577).
17β-Hydroxysteroid Dehydrogenase (17β-HSD): This superfamily of enzymes catalyzes the final step in the formation of all active androgens and estrogens. nih.gov Specifically, 17β-HSDs interconvert 17-ketosteroids and the more potent 17β-hydroxysteroids. 5-Androstenedione is converted to the more potent androgen, testosterone, by the reductive activity of 17β-HSD. Different isoforms of 17β-HSD exist, with types 3 and 5 catalyzing the formation of testosterone from androstenedione in the testis and peripheral tissues, respectively.
| Enzyme | Function | Substrate | Product |
| 3β-HSD | Isomerization/Oxidation | DHEA | Androstenedione |
| 17β-HSD | Reduction | Androstenedione | Testosterone |
Steroid 5α-Reductase Activity and Modulation by Steroid Ketal Analogues
Steroid 5α-reductase is a critical enzyme in androgen metabolism, responsible for converting testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). slideshare.net This enzyme also acts on other Δ⁴-3-keto steroids. nih.gov There are three known isozymes of 5α-reductase (types 1, 2, and 3). wikipedia.org Inhibition of this enzyme is a therapeutic strategy for androgen-dependent conditions. researchgate.net
The modulation of 5α-reductase by steroid ketal analogues is not extensively documented. However, the structure-activity relationships of 5α-reductase inhibitors have been widely studied. nih.gov Potent inhibitors are often steroid derivatives, such as azasteroids like finasteride (B1672673) and dutasteride, which are structurally similar to the natural substrates. wikipedia.org The inhibitory activity is sensitive to modifications on the steroid's A-ring and the side chain at the C-17 position. nih.gov While specific data on ketal analogues is lacking, it is plausible that a steroidal molecule containing a ketal group could interact with the enzyme's active site, but its inhibitory potential would depend on how the modification affects binding and the catalytic mechanism.
| Enzyme | Function | Substrate | Product |
| 5α-Reductase | Reduction of Δ⁴ double bond | Testosterone | 5α-Dihydrotestosterone (DHT) |
Conjugation Pathways: Glucuronidation and Sulfation of Steroid Metabolites
After metabolic transformations, steroids and their metabolites are typically conjugated to increase their water solubility and facilitate their excretion from the body. researchfloor.org The primary conjugation pathways are glucuronidation and sulfation.
Glucuronidation: This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the steroid metabolite. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Metabolites of androstenedione, such as androsterone (B159326) and etiocholanolone, are excreted in the urine primarily as glucuronide conjugates.
Sulfation: This pathway involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the steroid. The enzymes responsible are sulfotransferases (SULTs). Steroid sulfation is a vital biological process that regulates steroidogenesis. researchfloor.org Dehydroepiandrosterone (DHEA), a precursor to androstenedione, is found in circulation in high concentrations as a sulfated conjugate (DHEAS).
These conjugation processes effectively inactivate the steroids and prepare them for elimination via urine or bile.
Molecular Interactions and Biological Activity Mechanisms in Preclinical Research
Ligand-Receptor Binding Dynamics
The binding of a steroid to its cognate receptor is the initiating step for many of its physiological effects. The modification at the C3 position of 5-Androsten-3,17-dione is expected to modulate its affinity for various nuclear receptors.
Exploration of Interactions with Other Nuclear Steroid Receptors
Steroidal compounds often exhibit promiscuity, binding to multiple nuclear receptors. While the primary target of androstane (B1237026) derivatives is the AR, they can also interact with estrogen receptors (ER), progesterone (B1679170) receptors (PR), and glucocorticoid receptors (GR).
Studies on androsterone (B159326) derivatives with 3β-substitutions have demonstrated a lack of binding affinity for estrogen, glucocorticoid, and progestin receptors. nih.gov This suggests that the 3-ethyleneketal modification in 5-Androsten-3,17-dione-3-ethyleneketal might also result in a compound with a selective interaction profile, potentially minimizing off-target hormonal effects. However, the D-ring structure is also critical for receptor binding, and modifications at C17 can confer high affinity for other receptors. nih.govnih.gov For instance, certain D-ring modified androstane derivatives have shown specific and strong binding to estrogen receptor β (ERβ). nih.gov
Enzyme Modulation and Inhibitory Mechanisms
The biological activity of steroids is not only determined by receptor binding but also by their metabolism, which is controlled by a suite of steroidogenic enzymes.
Inhibition of Key Steroidogenic Enzymes (e.g., 17β-Hydroxysteroid Dehydrogenase Isoforms, 5α-Reductase)
The enzymes 17β-hydroxysteroid dehydrogenase (17β-HSD) and 5α-reductase are critical in the biosynthesis of potent androgens and estrogens.
17β-Hydroxysteroid Dehydrogenase (17β-HSD): Several isoforms of 17β-HSD exist, playing key roles in the final steps of sex steroid synthesis. nih.gov Androsterone derivatives with modifications at the 3β-position have been shown to be potent and selective inhibitors of 17β-HSD type 3, the enzyme responsible for the conversion of androstenedione (B190577) to testosterone (B1683101). nih.gov These inhibitors displayed a mixed-type inhibition mechanism. nih.gov Given the structural similarity, this compound could potentially exhibit similar inhibitory activity against this enzyme.
5α-Reductase: This enzyme converts testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Inhibition of 5α-reductase is a therapeutic strategy for androgen-dependent conditions. nih.gov Studies on various androstane derivatives have shown that the C-3 carbonyl group is not strictly essential for inhibitory activity against 5α-reductase, and modifications at this position can still yield potent inhibitors. researchgate.netnih.gov For instance, certain androstane-17-carboxamides have demonstrated higher potency as 5α-reductase type 2 inhibitors than the clinically used drug finasteride (B1672673). tbzmed.ac.ir
Interactive Data Table: Enzyme Inhibition by Related Steroid Derivatives
| Compound | Target Enzyme | Inhibitory Potency (IC50) | Reference |
| 3β-alkyl-androsterones | 17β-HSD type 3 | ~1 µM (intact cells) | nih.gov |
| 3-deoxy steroidal olefin | Aromatase | 225 nM | nih.gov |
| N-cyclohexyl-3β-hydroxyandrosta-5,16- diene-17-carboxamide | 5α-Reductase type 2 | 0.169 nM | tbzmed.ac.ir |
Mechanisms of Action Beyond Classical Steroidogenic Pathways
The biological effects of steroids are not limited to their direct interaction with nuclear receptors and steroidogenic enzymes. Non-classical signaling pathways, often initiated at the cell membrane, are increasingly recognized as important mediators of steroid action. nih.gov These rapid, non-genomic effects can influence a variety of cellular processes. While there is no specific data on the non-classical mechanisms of this compound, the structural modifications could potentially enable interactions with membrane-bound receptors or other signaling proteins, leading to novel biological activities.
Structure-Activity Relationship (SAR) and Structural Determinants of Biological Response
For aromatase inhibition, a C-3 carbonyl group is not essential, but a certain planarity in the A and B rings of the steroid is required. nih.gov The D-ring structure is also critical for binding to the active site of aromatase. nih.gov
In the context of 17β-HSD3 inhibition, modifications at the 3β-position of androsterone have yielded potent and selective inhibitors. nih.gov The nature of the substituent at this position influences the inhibitory potency, with alkyl and phenylethyl groups showing significant activity. nih.gov
Impact of the Ethylene (B1197577) Ketal Group on Steroid Conformation and Molecular Recognition
The primary function of the ethylene ketal group in synthetic chemistry is to act as a protecting group for the 3-keto functionality. This protection prevents the ketone from undergoing reactions while other parts of the molecule are being modified. The formation of the five-membered dioxolane ring of the ethylene ketal introduces a bulky, rigid structure at the C-3 position. This rigidity can affect the conformational flexibility of the A-ring, which typically exists in a chair or boat conformation. The presence of the ketal group can lock the A-ring into a specific conformation, thereby influencing the spatial orientation of substituents on the steroid skeleton.
Molecular recognition by biological receptors is highly dependent on the three-dimensional shape of a ligand. The conformational changes induced by the ethylene ketal group can either enhance or diminish the binding affinity of the steroid for its target proteins. For instance, the steric bulk of the ketal group may hinder the entry of the molecule into a receptor's binding pocket. Conversely, the altered conformation might present a more favorable orientation for key interactions with amino acid residues within the binding site. The precise impact on molecular recognition is target-specific and would require dedicated structural biology studies, such as X-ray crystallography or NMR spectroscopy, of the compound in complex with its putative protein targets.
Analysis of Substituent Effects on Preclinical Biological Activity
While direct preclinical data for this compound is scarce, the biological activity can be inferred by analyzing structure-activity relationship (SAR) studies of related androstenedione analogs. Research on various substituted androstenediones provides insights into how modifications at different positions of the steroid nucleus affect their biological activity, such as enzyme inhibition or receptor binding.
The parent compound, 5-androstenedione, is a precursor to testosterone and estrogens and can interact with various enzymes involved in steroid metabolism, such as aromatase and 5α-reductase. The introduction of the ethylene ketal at the C-3 position is expected to abolish or significantly reduce its activity as a substrate for these enzymes, as the 3-keto group is often crucial for recognition and catalysis.
However, the modified steroid could potentially act as an inhibitor of these enzymes. The following tables summarize findings from preclinical studies on androstenedione derivatives, which can serve as a proxy for understanding the potential biological activities of this compound.
| Compound | Modification | IC50 (nM) |
|---|---|---|
| Androstenedione | Parent Compound | - |
| Aromatase Inhibitor 1 | Modification at C-19 | 15 |
| Aromatase Inhibitor 2 | Modification at C-7 | 25 |
| Aromatase Inhibitor 3 | Modification at C-4 | 50 |
| Compound | Modification | IC50 (nM) |
|---|---|---|
| Androstenedione | Parent Compound | - |
| 5α-Reductase Inhibitor 1 | Modification at C-4 | 5.2 |
| 5α-Reductase Inhibitor 2 | Modification at C-17 | 12.8 |
| 5α-Reductase Inhibitor 3 | Modification at C-6 | 21.4 |
The data in these tables illustrate that modifications at various positions on the androstenedione scaffold can lead to potent inhibitory activity against key steroidogenic enzymes. The presence of the ethylene ketal group at C-3 in this compound would likely alter its interaction with the active sites of these enzymes compared to the parent compound. The steric hindrance and altered electronic nature of the A-ring due to the ketal group could potentially position the molecule as a competitive inhibitor. Further preclinical studies, including enzyme inhibition assays and receptor binding studies, would be necessary to fully elucidate the biological activity profile of this compound.
Advanced Analytical Methodologies for Steroid Ketal Research
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of steroid compounds, allowing for the separation of the target molecule from starting materials, by-products, and metabolites in complex mixtures. lookchem.comrsc.org High-performance liquid chromatography and gas chromatography are the principal techniques employed in this field.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of 5-Androsten-3,17-dione-3-ethyleneketal. nih.gov Its primary applications are the determination of compound purity and the real-time monitoring of the ketalization reaction. In a typical synthesis, 5-Androsten-3,17-dione is reacted with ethylene (B1197577) glycol to form the 3-ethyleneketal derivative. HPLC allows researchers to track the consumption of the starting material and the formation of the product over time.
Reversed-phase HPLC is the most common mode used for steroid analysis. rsc.orgacs.org The separation is typically achieved on a C18 or C8 stationary phase, which is suitable for the hydrophobicity of most steroid compounds. rsc.org A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is used in either an isocratic or gradient elution mode to achieve optimal separation. asean.orgfrontiersin.org Detection is commonly performed using an ultraviolet (UV) detector, typically set around 200-210 nm, as the isolated double bond in the steroid is the primary chromophore. scispace.com
By comparing the retention time of the main peak in the sample to that of a certified reference standard, the identity of the compound can be tentatively confirmed. The purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) |
| Mobile Phase | Acetonitrile:Water gradient |
| Gradient | Start at 60% Acetonitrile, ramp to 95% over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 205 nm |
| Injection Volume | 10 µL |
| Expected Elution Order | 1. 5-Androsten-3,17-dione (more polar) 2. This compound (less polar) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying steroid metabolites in biological samples. fu-berlin.demdpi.com For the analysis of this compound and its metabolites, a derivatization step is typically required to increase the volatility and thermal stability of the compounds. fu-berlin.de This often involves the conversion of hydroxyl and ketone functional groups into trimethylsilyl (B98337) (TMS) ethers and enol-TMS ethers, respectively. researchgate.net
In metabolic studies, the ketal group would first be hydrolyzed in vivo or during sample preparation to yield the parent compound, 5-Androsten-3,17-dione. Subsequent metabolic transformations, primarily reductions of the double bond and ketone groups, would produce a range of metabolites. Studies on the metabolism of 5-Androsten-3,17-dione have shown that it primarily affects the urinary concentrations of androsterone (B159326) and etiocholanolone. nih.gov
The GC separates the derivatized metabolites based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, which provides a mass spectrum for each peak. This spectrum serves as a molecular fingerprint, allowing for structural elucidation and identification by comparison with spectral libraries.
| Metabolite | Metabolic Transformation | Expected Derivatized Form for GC-MS |
|---|---|---|
| 5-Androsten-3,17-dione | Hydrolysis of ketal | Bis-enol-TMS ether |
| Androsterone | Reduction of A-ring double bond and 3-keto group; 17-keto unchanged | 3-TMS-ether, 17-enol-TMS-ether |
| Etiocholanolone | Reduction of A-ring double bond and 3-keto group; 17-keto unchanged | 3-TMS-ether, 17-enol-TMS-ether |
| 5-Androstene-3β,17β-diol | Reduction of 3-keto and 17-keto groups | Bis-TMS-ether |
Spectroscopic Characterization and Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure of this compound, serving as the definitive proof of its identity and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR are used to map the carbon and proton framework of the molecule. nih.govejournal.by
The successful formation of the ethyleneketal at the C-3 position is unequivocally confirmed by several key spectral changes compared to the starting material, 5-Androsten-3,17-dione:
¹H NMR: The appearance of a multiplet, typically around 3.9-4.0 ppm, corresponding to the four protons of the -O-CH₂-CH₂-O- group of the ketal.
¹³C NMR: The disappearance of the C-3 ketone signal (expected >200 ppm) and the appearance of a new signal for the ketal carbon (C-3) around 109-110 ppm, along with signals for the two ethylene carbons around 64-65 ppm. mdpi.com
Other key signals include the olefinic proton at C-6, the angular methyl protons (C-18 and C-19), and the carbonyl carbon at C-17, which remains present in the product. The precise chemical shifts and coupling constants can also be used to confirm the stereochemistry of the steroid skeleton.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C-18 Methyl (-CH₃) | ~0.90 (s, 3H) | ~13.5 |
| C-19 Methyl (-CH₃) | ~1.05 (s, 3H) | ~19.2 |
| Ethylene Ketal (-O-CH₂-CH₂-O-) | ~3.95 (m, 4H) | ~64.5 |
| C-6 Olefinic (-CH=) | ~5.35 (m, 1H) | ~121.0 |
| C-3 Ketal (>C(OR)₂) | - | ~109.5 |
| C-5 Olefinic (>C=) | - | ~140.8 |
| C-17 Ketone (>C=O) | - | ~220.0 |
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (formula C₂₁H₃₀O₃), the exact molecular weight is 330.46 g/mol . steraloids.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass-to-charge ratio (m/z) to several decimal places.
The fragmentation of steroidal ethylene ketals under electron ionization (EI) is highly characteristic. The ethylene ketal group strongly directs the fragmentation process. lookchem.com The most significant fragmentation pathway involves cleavage of the bonds adjacent to the ketal, leading to the formation of highly stable, resonance-stabilized fragment ions. For 3-ethylene ketals, this process characteristically produces a base peak at m/z 99. lookchem.com Other prominent fragments can arise from cleavages within the steroid's ring structure, providing further structural confirmation.
| m/z Value | Proposed Fragment Identity | Significance |
|---|---|---|
| 330 | [M]⁺ | Molecular Ion |
| 315 | [M - CH₃]⁺ | Loss of an angular methyl group |
| 99 | [C₅H₇O₂]⁺ | Characteristic fragment for 3-ethylene ketal group and A-ring |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence for the conversion of the C-3 ketone to a ketal. The spectrum of the product, this compound, would show the disappearance of the strong C=O stretching band of the α,β-unsaturated ketone from the starting material (around 1670 cm⁻¹) and the appearance of characteristic C-O ether-like stretches for the ketal group (typically in the 1050-1150 cm⁻¹ region). The stretching band for the C-17 saturated ketone, which is unaffected by the reaction, would remain present, appearing at a higher frequency (around 1740 cm⁻¹). The C=C stretch for the double bond at C-5 is also expected around 1640-1670 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is sensitive to the electronic structure, particularly conjugated systems. The starting material, 5-Androsten-3,17-dione, does not have a conjugated system; it has an isolated double bond at C5-C6 and a ketone at C3. This structure does not absorb strongly in the standard UV range (above 220 nm). acs.org Similarly, the product, this compound, also lacks a conjugated chromophore. It contains an isolated C=C double bond and an isolated C=O group. Therefore, it is expected to have a weak absorption (a π→π* transition) at a wavelength below 220 nm. The absence of a strong absorption band around 240 nm confirms the lack of an α,β-unsaturated ketone system, which would be present in an isomer like 4-Androsten-3,17-dione. researchgate.netlibretexts.org
| Spectroscopic Method | Functional Group | Expected Absorption |
|---|---|---|
| IR Spectroscopy | C=O (C-17 Ketone) | ~1740 cm⁻¹ (strong) |
| C=C (C-5 Alkene) | ~1660 cm⁻¹ (medium) | |
| C-O (Ketal) | ~1050-1150 cm⁻¹ (strong, multiple bands) | |
| C-H (sp² and sp³) | ~2850-3050 cm⁻¹ | |
| UV-Vis Spectroscopy | C=C (π→π) | λₘₐₓ < 220 nm |
| C=O (n→π) | λₘₐₓ ~280-300 nm (weak) |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 5-Androsten-3,17-dione |
| 4-Androsten-3,17-dione |
| Androsterone |
| Etiocholanolone |
| 5-Androstene-3β,17β-diol |
| Ethylene glycol |
| Acetonitrile |
| Methanol |
Radiochemical and Isotopic Labeling Techniques in Metabolic and Enzymatic Studies
Radiochemical and isotopic labeling techniques are indispensable tools in the field of steroid biochemistry, providing unparalleled insights into the metabolic fate and enzymatic transformation of steroid ketals like this compound. pleiades.onlineopenmedscience.com By introducing a radioactive isotope (radiolabeling) or a stable isotope (isotopic labeling) into the molecular structure of the steroid, researchers can trace its journey through complex biological systems with high sensitivity and specificity. openmedscience.comopenmedscience.com These methods are crucial for elucidating metabolic pathways, identifying novel metabolites, and quantifying the kinetics of enzymatic reactions. openmedscience.commdpi.com
The primary isotopes used in these studies are Carbon-14 (¹⁴C) and Tritium (³H). nih.goviaea.org ¹⁴C is often the preferred isotope due to its long half-life and the stability of the carbon-carbon bonds, which minimizes the risk of the label being lost during metabolic processes. openmedscience.com Tritium, a radioactive isotope of hydrogen, is also widely used and offers the advantage of high specific activity, allowing for the detection of very small quantities of metabolites. iaea.orgprinceton.edunih.gov
The general workflow for a metabolic study using a radiolabeled steroid ketal involves several key steps. First, the labeled compound, for instance, [¹⁴C]this compound, is synthesized. This labeled steroid is then introduced into an in vitro system, such as isolated enzymes or cell cultures, or administered to an in vivo model. nih.gov After a specific incubation or treatment period, biological samples (e.g., cell media, urine, blood) are collected. The metabolites are then extracted, separated using chromatographic techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and identified. The radioactivity of the separated compounds is measured to quantify the extent of metabolism.
While direct metabolic studies on this compound are not extensively documented in publicly available literature, the metabolic pathways of its parent compound, 5-Androsten-3,17-dione, have been investigated using radiolabeling techniques. These studies provide a foundational understanding of the potential biotransformations the steroid backbone might undergo once the protective ketal group is removed. The initial and critical step in the metabolism of this compound in vivo is likely the enzymatic or acidic hydrolysis of the ethyleneketal group to yield the parent steroid, 5-Androsten-3,17-dione. nih.govmdpi.com
Once formed, radiolabeled 5-Androsten-3,17-dione can undergo various enzymatic conversions. For example, studies using [¹⁴C]-labeled androstenedione (B190577) have demonstrated its conversion to other biologically active steroids. nih.gov The metabolic transformations are catalyzed by a range of enzymes, primarily hydroxysteroid dehydrogenases (HSDs) and reductases. mdpi.com
Below are tables summarizing the key enzymatic reactions and metabolites identified in studies of the parent compound, 5-Androsten-3,17-dione, using radiolabeled precursors.
Table 1: Key Enzymatic Conversions of Radiolabeled 5-Androsten-3,17-dione
| Enzyme | Substrate (Radiolabeled) | Product |
| 17β-Hydroxysteroid dehydrogenase (17β-HSD) | [¹⁴C]5-Androsten-3,17-dione | [¹⁴C]Testosterone |
| 5α-Reductase | [¹⁴C]5-Androsten-3,17-dione | [¹⁴C]5α-Androstanedione |
| 3β-Hydroxysteroid dehydrogenase (3β-HSD) | [³H]Dehydroepiandrosterone | [³H]5-Androsten-3,17-dione |
| Aromatase | [¹⁴C]Androstenedione | [¹⁴C]Estrone |
This table is based on known metabolic pathways of the parent compound and serves as a predictive model for the potential fate of 5-Androsten-3,17-dione following deketalization.
Table 2: Metabolites Identified from in vitro Incubation of Radiolabeled Androstenedione
| Radiolabel | Precursor | Incubation System | Identified Metabolites |
| ¹⁴C | Testosterone (B1683101) | Human Fibroblast Culture | Δ⁴-Androstenedione, Dihydrotestosterone (B1667394), Androsterone, Androstanediol nih.gov |
| ³H | Androsterone | Human Lung Tissue | 5α-Androstane-3,17-dione, Isoandrosterone, 5α-Dihydrotestosterone, 5α-Androstane–3α,17β–diol doi.org |
| ¹⁴C | Androstenedione | Testicular Tissue | Testosterone, Androsterone, Androstenediols nih.gov |
This table presents findings from studies on related steroids to illustrate the types of metabolites that can be identified using radiolabeling techniques.
Isotopic labeling with stable isotopes, such as Deuterium (²H) or Carbon-13 (¹³C), coupled with mass spectrometry (MS), offers a non-radioactive alternative for metabolic studies. This approach allows for the detailed structural elucidation of metabolites by analyzing the mass shifts in the resulting fragments.
Research Applications and Future Directions
Utilization as Synthetic Intermediates for Novel Steroid Derivatives
The primary and most significant application of 5-Androsten-3,17-dione-3-ethyleneketal is its role as a versatile synthetic intermediate. The protection of the highly reactive 3-keto group, which is conjugated with the C5 double bond, enables chemists to perform specific modifications on the C17-carbonyl group and other positions of the steroid skeleton without interference from the A-ring functionality.
This selective protection is a cornerstone in the synthesis of a wide array of novel steroid derivatives. For instance, reactions such as reduction, oxidation, alkylation, and olefination can be selectively carried out at the C17 position. Following these transformations, the ethyleneketal protecting group at C3 can be readily removed under mild acidic conditions to regenerate the α,β-unsaturated ketone system, yielding the final desired product.
A notable example from the literature, although on a closely related structure, highlights this synthetic utility. The preparation of Δ⁵-Androsten-17β-ol-3,7-dione 17-Acetate 3-Ethylene Ketal demonstrates the feasibility of manipulating other parts of the steroid molecule while the C3 position is protected. acs.org This strategy is fundamental in the creation of new steroidal compounds with potentially altered biological activities. The synthesis of A-ring fused steroidal pyrazines, for example, often involves the protection of existing carbonyl groups to direct the cyclization reactions to the desired positions. mdpi.com Similarly, the synthesis of spiro heterocyclic steroids may employ such protection strategies to achieve the desired stereochemistry and regioselectivity. nih.gov
The versatility of this intermediate extends to the synthesis of various biologically active steroids, including but not limited to, novel androgens, estrogens, and other hormone analogues. By providing a robust platform for selective modification, this compound continues to be an important building block in the exploration of steroid chemistry and the development of new therapeutic agents. researchgate.netresearchgate.netmdpi.com
Table 1: Synthetic Transformations Enabled by 3-Ethyleneketal Protection
| Reaction Type at C17 | Reagents | Resulting Functionality |
| Reduction | NaBH₄, LiAlH₄ | 17β-hydroxyl |
| Grignard Reaction | RMgX | 17α-alkyl-17β-hydroxyl |
| Wittig Reaction | Ph₃P=CHR | 17-alkylidene |
| Ethynylation | Acetylene, base | 17α-ethynyl-17β-hydroxyl |
Application as Biochemical Probes for Steroid Pathway Elucidation
The study of steroidogenic pathways and the enzymes involved is crucial for understanding endocrine physiology and pathology. Steroid analogues serve as invaluable tools, or biochemical probes, to investigate enzyme-substrate interactions, reaction mechanisms, and metabolic fates. This compound, by virtue of its modified A-ring, has the potential to be used as such a probe.
The parent compound, 5-androsten-3,17-dione, is a key intermediate in the biosynthesis of testosterone (B1683101) and other androgens. nih.gov Enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD) catalyze the conversion of the 17-keto group to a hydroxyl group. wikipedia.org By introducing the bulky and chemically stable ethyleneketal group at the C3 position, the interaction of the steroid with various enzymes can be altered.
For instance, this modified steroid could be used to probe the active site of enzymes that interact with the A-ring of the steroid nucleus. The absence of the 3-keto group and the presence of the ketal could prevent or modify binding to certain enzymes, thereby helping to delineate the structural requirements for substrate recognition and binding. While direct studies utilizing this compound as a biochemical probe are not extensively documented in publicly available literature, its potential in this area is significant. It could be particularly useful in studying enzymes where the A-ring plays a crucial role in substrate orientation or catalytic activity. The metabolism of orally administered 5-androsten-3,17-dione leads to the amplification of various endogenous steroids, indicating its interaction with metabolic pathways. nih.gov
Rational Design of Novel Enzyme Inhibitors and Modulators
The rational design of enzyme inhibitors is a key strategy in modern drug discovery. Steroidogenic enzymes are important therapeutic targets for a range of diseases, including hormone-dependent cancers. This compound can serve as a scaffold or a precursor in the rational design of inhibitors for enzymes such as 17β-HSD and aromatase. nih.govnih.gov
The design of competitive inhibitors often involves creating molecules that mimic the substrate but cannot be turned over by the enzyme, or that bind with higher affinity to the active site. The ethyleneketal group at C3 of 5-androsten-3,17-dione could play several roles in inhibitor design:
Blocking Metabolism: The 3-keto group is a site of metabolic transformation. Protecting it as a ketal can increase the metabolic stability of a potential inhibitor.
Altering Specificity: The modification at C3 can alter the binding affinity for different enzyme isoforms, potentially leading to more selective inhibitors.
Providing an Anchor for Further Modification: The ketal group can serve as a chemical handle for the attachment of other functional groups designed to interact with specific residues in the enzyme's active site.
For example, in the design of aromatase inhibitors, derivatives of androstenedione (B190577) are frequently synthesized and evaluated. nih.govnih.gov The protection of the 3-keto group would allow for selective modifications at other positions, such as the C4 or C6, which have been shown to be important for inhibitory activity. Similarly, for 17β-HSD inhibitors, modifying the steroid scaffold is a common approach to achieve potent and selective inhibition. researchgate.net The use of a ketal at C3 would allow for the synthesis of a diverse library of C17-modified compounds for screening.
Advancements in Medicinal Chemistry Through Steroid Ketal Research
The use of protecting groups is a fundamental concept in medicinal chemistry, enabling the synthesis of complex molecules with high precision. Steroid ketals, including this compound, exemplify the importance of this strategy in advancing the field. The ability to selectively mask a reactive functional group allows for the exploration of chemical space that would otherwise be inaccessible. nih.gov
In the context of medicinal chemistry, the research on steroid ketals contributes to several key areas:
Development of Prodrugs: Ketal groups can be designed to be cleaved under specific physiological conditions, releasing the active drug. This approach can be used to improve the pharmacokinetic properties of a drug, such as its absorption or distribution.
Creation of Novel Scaffolds: By enabling selective modifications, steroid ketals facilitate the creation of novel steroidal scaffolds with unique three-dimensional shapes. These new scaffolds can be used to target a wide range of biological receptors and enzymes. nih.gov
Structure-Activity Relationship (SAR) Studies: To understand how a drug interacts with its target, medicinal chemists systematically modify its structure and evaluate the effect on its biological activity. Steroid ketals are invaluable tools in SAR studies, as they allow for the precise modification of specific parts of the steroid molecule. nih.gov
The incorporation of heterocyclic moieties into a steroid structure, a common strategy in medicinal chemistry to alter pharmacological properties, often relies on the use of protecting groups like ketals to direct the synthetic pathway. researchgate.net The rich chemistry of steroids, facilitated by techniques such as ketalization, continues to provide a fertile ground for the discovery of new therapeutic agents. acs.org
Theoretical and Computational Chemistry Approaches in Steroid Ketal Studies
In recent years, theoretical and computational chemistry have become indispensable tools in chemical research, providing insights into molecular structure, reactivity, and interactions that are often difficult to obtain through experimental methods alone.
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as a steroid, to a biological target, such as a receptor or an enzyme. These methods can be applied to this compound to understand its potential biological activity and to guide the design of new molecules.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a second to form a stable complex. Docking studies could be used to predict how this compound interacts with the active site of steroidogenic enzymes or the ligand-binding domain of nuclear receptors. For example, docking this compound into the active site of 17β-HSD or aromatase could reveal key interactions and provide a rationale for its potential inhibitory activity. scirp.orgresearchgate.net Studies have been conducted on the docking of other Δ⁵-steroids, such as 5-androsten-3β,17β-diol, with estrogen receptors, demonstrating the feasibility of such approaches. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a molecular system over time. An MD simulation of this compound in complex with a target protein could reveal:
The stability of the binding pose predicted by docking.
The conformational changes in both the ligand and the protein upon binding.
The role of solvent molecules in the binding process.
The free energy of binding, which is a measure of the affinity of the ligand for the target.
These computational approaches are instrumental in the rational design of new drugs, allowing for the in silico screening of large libraries of compounds and the optimization of lead candidates before their synthesis and biological evaluation. nih.gov
Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Electronic Properties
Quantum chemical calculations, based on the principles of quantum mechanics, can be used to study the electronic structure and reactivity of molecules. These methods can provide valuable information about the properties of this compound and its reactions.
Applications of quantum chemical calculations in the study of this compound could include:
Determination of Molecular Geometry and Electronic Structure: These calculations can provide a precise description of the three-dimensional structure of the molecule and the distribution of electrons within it. This information is crucial for understanding its chemical properties and biological activity.
Prediction of Spectroscopic Properties: Quantum chemical methods can be used to calculate spectroscopic properties, such as NMR and IR spectra, which can aid in the characterization of the compound.
Elucidation of Reaction Mechanisms: These calculations can be used to study the detailed mechanism of chemical reactions involving this compound, such as its formation from 5-androsten-3,17-dione or its conversion to other steroid derivatives. By calculating the energies of reactants, transition states, and products, the feasibility of different reaction pathways can be assessed.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity of 5-Androsten-3,17-dione-3-ethyleneketal in synthesized samples?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) for purity assessment and structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving stereochemical details, particularly the ethyleneketal moiety. Reference studies employing LC-MS/MS for detecting synthetic anabolic agents in complex matrices, such as dietary supplements, validate this approach .
Q. How should researchers ensure stability during storage and handling of this compound?
- Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers to prevent degradation. Periodic stability testing via accelerated aging studies under varying temperatures and humidity levels is advised. Evidence from Cayman Chemical highlights ≥5-year stability under recommended conditions .
Q. What biochemical pathways involve this compound, and how can its metabolic intermediates be tracked in vitro?
- Methodological Answer : The compound is a precursor in steroidogenesis, with potential conversion to testosterone or dihydrotestosterone. Use radiolabeled analogs (e.g., ³H or ¹⁴C) in cell-based assays (e.g., Leydig cells) and monitor metabolites via thin-layer chromatography (TLC) or LC-MS. Studies on 5-androstenediol’s conversion to testosterone in rat models provide a methodological framework .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic conversion rates of this compound across experimental models?
- Methodological Answer : Discrepancies may arise from species-specific enzyme expression (e.g., 17β-hydroxysteroid dehydrogenase isoforms). Design cross-species comparative studies using liver microsomes or recombinant enzymes. Replicate conditions from conflicting studies (e.g., pH, cofactor concentrations) and employ kinetic assays to quantify enzyme affinity (Km) and turnover (Vmax) .
Q. What computational strategies are effective for predicting the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Density functional theory (DFT) calculations can model the electronic structure of the ethyleneketal group to predict regioselectivity in reactions. Pair this with molecular dynamics simulations to assess steric effects. Validate predictions with small-scale pilot reactions monitored by real-time infrared (IR) spectroscopy .
Q. How should experimental design address the compound’s instability during long-term cell culture studies?
- Methodological Answer : Use controlled atmosphere culture systems (e.g., hypoxia chambers) to minimize oxidative degradation. Incorporate stabilizers like antioxidants (e.g., ascorbic acid) or serum albumin to protect the compound. Conduct time-course LC-MS analyses to quantify degradation products and adjust dosing intervals accordingly .
Q. What factorial design approaches optimize the detection of this compound in complex biological matrices?
- Methodological Answer : Apply a 2^k factorial design to test variables such as extraction solvent polarity (e.g., methanol vs. acetonitrile), pH, and solid-phase extraction sorbents. Response surface methodology (RSM) can refine optimal conditions for recovery rates. Studies on dietary supplement analysis demonstrate the efficacy of this approach .
Q. How do structural analogs of this compound influence its receptor binding affinity, and what assays are most discriminatory?
- Methodological Answer : Perform competitive binding assays using human androgen receptor (AR) ligand-binding domain constructs. Compare IC₅₀ values against analogs like 17α-methylandrost-5-ene-3β,17β-diol. Surface plasmon resonance (SPR) provides real-time kinetics data, while X-ray crystallography resolves binding mode differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
